molecular formula C16H24FN B1417238 4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine CAS No. 1132655-07-2

4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine

Cat. No. B1417238
CAS RN: 1132655-07-2
M. Wt: 249.37 g/mol
InChI Key: LYBFTYWXDUXOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine, commonly known as EFEC, is a novel molecule that has been the subject of much research in recent years. EFEC has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

Binary Liquid Mixtures

Research on binary liquid mixtures containing cyclic or linear alkanols and cycloalkanes or n-alkanes, reviewed in terms of the DISQUAC model, provides insights into the molecular interactions and properties of such mixtures, which could be relevant to understanding the behavior of complex organic compounds in various solvents (González et al., 1996).

Carcinogen Metabolites

The measurement of human urinary carcinogen metabolites offers a practical approach for understanding the impact of tobacco and cancer, shedding light on the metabolic pathways and potential toxicological implications of related organic compounds (Hecht, 2002).

Heterocycle Synthesis

The reactivity of derivatives of certain core molecules as building blocks for synthesizing various heterocyclic compounds highlights the synthetic utility and versatility of these compounds in creating pharmacologically relevant structures (Gomaa & Ali, 2020).

PFAS Removal

Amine-functionalized sorbents offer promising solutions for the removal of PFAS from water supplies, demonstrating the application of functionalized organic molecules in environmental remediation technologies (Ateia et al., 2019).

properties

IUPAC Name

4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN/c1-3-13-4-10-16(11-5-13)18-12(2)14-6-8-15(17)9-7-14/h6-9,12-13,16,18H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBFTYWXDUXOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC(C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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